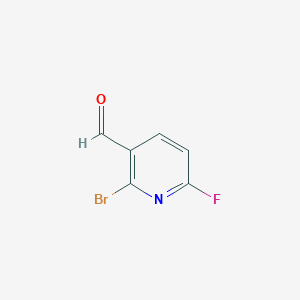

2-Bromo-6-fluoronicotinaldehyde

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a critical class of compounds in organic synthesis, serving as essential building blocks for a vast array of functional molecules, including pharmaceuticals and agrochemicals. nih.govacs.org The introduction of halogen atoms onto the pyridine ring provides a handle for further chemical transformations, enabling the diversification of molecular structures. nih.gov

The synthesis of specifically substituted halopyridines, however, can be challenging. nih.govchemrxiv.org Traditional methods for pyridine halogenation often require harsh reaction conditions and can lead to mixtures of isomers. nih.gov The development of regioselective halogenation strategies is therefore a key area of research. nih.govchemrxiv.org

The presence of both a bromine and a fluorine atom on the pyridine ring of 2-bromo-6-fluoronicotinaldehyde is particularly significant. The differential reactivity of the C-Br and C-F bonds allows for selective transformations, a crucial aspect in multi-step synthetic sequences. Brominated heterocycles are versatile intermediates for nucleophilic substitution and catalytic cross-coupling reactions, which are fundamental processes in medicinal chemistry for exploring chemical space. researchgate.net

Significance as a Versatile Synthetic Precursor

The aldehyde functional group in this compound provides a reactive site for a multitude of chemical transformations. It can participate in reactions such as oxidations to form carboxylic acids, reductions to yield alcohols, and various carbon-carbon bond-forming reactions.

The bromine atom at the 2-position is susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are powerful tools for constructing complex molecular frameworks. The fluorine atom at the 6-position, while generally less reactive than bromine in nucleophilic aromatic substitution, can influence the electronic properties of the pyridine ring and can be a site for specific transformations under tailored conditions.

This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making this compound a highly valuable and versatile precursor in the synthesis of a wide variety of target molecules.

Overview of Current Research Trajectories

Current research involving this compound and related halogenated pyridines is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and selective methods for the synthesis of functionalized pyridines. This includes the development of new catalytic systems and the exploration of novel reaction pathways.

Application in Medicinal Chemistry: A significant portion of research is dedicated to the use of this compound and its derivatives in the synthesis of biologically active compounds. The pyridine scaffold is a common motif in many approved drugs, and the unique substitution pattern of this compound offers opportunities for the design of new therapeutic agents.

Materials Science: Halogenated aromatic and heteroaromatic compounds are also finding applications in the development of new organic materials with specific electronic or optical properties.

The continued exploration of the chemistry of this compound is expected to lead to the discovery of new reactions and the synthesis of novel molecules with important applications in a variety of scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBNSWXSPOOISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Fluoronicotinaldehyde

Strategies for Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is a critical aspect of the synthesis of 2-Bromo-6-fluoronicotinaldehyde. This involves the strategic introduction of bromine and fluorine atoms, as well as the formation of the aldehyde group at the C3 position.

The installation of halogen atoms onto a pyridine ring can be achieved through various methods, with the choice of strategy often depending on the desired regioselectivity and the nature of the starting material.

One common approach for selective halogenation involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack and can direct halogenation to the C2 and C6 positions. For instance, fluorination can be achieved using reagents like AgF₂. acs.org The reaction of 2-fluoropyridine (B1216828) with certain reagents can be significantly faster than that of 2-chloropyridine, highlighting the influence of the halogen's electronegativity on reactivity. acs.org

Another strategy involves nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridines. For example, 2,6-dibromopyridine (B144722) can serve as a starting material, where one of the bromine atoms is selectively replaced by fluorine. This can be accomplished using a fluoride (B91410) source such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6, to yield 2-bromo-6-fluoropyridine (B132718). chemicalbook.com

Direct C-H halogenation of pyridines is often challenging due to the ring's electron deficiency, typically requiring harsh conditions. nih.gov However, recent advances have led to the development of methods for regioselective halogenation under milder conditions, sometimes employing specialized phosphine (B1218219) reagents or Zincke imine intermediates to achieve 3-selective halogenation. nih.govresearchgate.netchemrxiv.orgnih.gov

The introduction of an aldehyde group at the C3 position of the 2-bromo-6-fluoropyridine scaffold is a key transformation. Several classical and modern organic synthesis methods can be employed for this purpose.

One of the most direct routes is the oxidation of a methyl group at the C3 position. If 2-bromo-6-fluoro-3-methylpyridine (B580378) is used as a precursor, various oxidizing agents can be utilized to convert the methyl group to an aldehyde.

An analogous transformation is the Kornblum oxidation. This method involves the conversion of a halomethyl group (e.g., a bromomethyl group) to an aldehyde using dimethyl sulfoxide (B87167) (DMSO). For instance, a related compound, 2-bromo-6-fluorobenzaldehyde (B104081), can be synthesized from 2-bromo-6-fluorobenzyl bromide via Kornblum oxidation. google.comgoogle.com This suggests a viable pathway where 2-bromo-6-fluoro-3-methylpyridine is first subjected to benzylic bromination followed by oxidation.

Other methods for aldehyde synthesis include the reduction of a nitrile or an ester group at the C3 position using reducing agents like diisobutylaluminium hydride (DIBAL-H). Formylation reactions, using reagents such as N,N-dimethylformamide (DMF) in the presence of a strong base like lithium diisopropylamide (LDA), can also introduce the aldehyde group directly onto the pyridine ring, although regioselectivity can be a challenge. google.com

Multi-Step Synthetic Sequences from Simpler Precursors

The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. The design of these sequences requires careful consideration of chemo- and regioselectivity.

A logical and frequently employed strategy involves the sequential functionalization of a simpler pyridine derivative. A plausible synthetic route is outlined below, drawing an analogy from the synthesis of 2-bromo-6-fluorobenzaldehyde. google.comgoogle.com

Starting Material : The synthesis could commence with a suitable precursor like 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine.

Fluorination : One of the halogens can be selectively substituted with fluorine using a nucleophilic fluorinating agent. For example, reacting 2,6-dibromopyridine with potassium fluoride can yield 2-bromo-6-fluoropyridine. chemicalbook.com

Introduction of a C3-substituent : A carbon-based functional group is then introduced at the C3 position. This could be a methyl group, which can later be oxidized to the aldehyde.

Oxidation : The final step would be the selective oxidation of the C3-methyl group to the aldehyde. This can be achieved through a two-step process involving radical bromination of the methyl group to form a benzyl (B1604629) bromide analog, followed by Kornblum oxidation with DMSO. google.comgoogle.com

The table below illustrates a potential reaction sequence based on this strategy.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2,6-Dibromopyridine | KF, 18-crown-6, heat | 2-Bromo-6-fluoropyridine |

| 2 | 2-Bromo-6-fluoropyridine | Organometallic reagent (e.g., 3-methylpyridyl boronic acid) and a palladium catalyst | 2-Bromo-6-fluoro-3-methylpyridine |

| 3 | 2-Bromo-6-fluoro-3-methylpyridine | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat | 2-Bromo-6-fluoro-3-(bromomethyl)pyridine |

| 4 | 2-Bromo-6-fluoro-3-(bromomethyl)pyridine | Dimethyl sulfoxide (DMSO), NaHCO₃, heat | This compound |

This table presents a hypothetical but chemically plausible synthetic route.

Achieving the desired substitution pattern on the pyridine ring requires a high degree of chemo- and regioselectivity. The electronic properties of the substituents play a crucial role in directing subsequent reactions.

The synthesis of polysubstituted pyridines often relies on exploiting the differential reactivity of various leaving groups in cross-coupling reactions. nih.gov For example, in a molecule containing both a bromine and a chlorine atom, the bromine is generally more reactive in Suzuki couplings, allowing for selective functionalization. nih.gov

Strategies for regioselective C-H functionalization are also of great importance. whiterose.ac.ukdntb.gov.ua While direct functionalization of pyridine often leads to a mixture of isomers, the use of directing groups or specific catalytic systems can favor the formation of a particular regioisomer. whiterose.ac.uk For the synthesis of this compound, controlling the introduction of the aldehyde precursor at the C3 position is paramount. Dearomatization strategies have also emerged as a powerful tool for achieving meta-selective functionalization of pyridines, which is traditionally challenging. nih.govresearchgate.net

Optimization of Reaction Conditions and Reagents

To maximize the yield and purity of this compound, the optimization of reaction conditions is essential. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of catalysts and reagents.

For instance, in the Kornblum oxidation step, the temperature is a critical factor. The reaction is typically heated, but excessive temperatures can lead to the formation of byproducts. google.com The choice of base and solvent can also significantly impact the outcome of nucleophilic substitution and cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, the choice of ligand, palladium precursor, base, and solvent system is crucial for achieving high yields and selectivity. For example, the Suzuki coupling of a heteroaryl chloride can be effectively catalyzed by a Pd-PEPPSI-IPr complex in aqueous ethanol. nih.gov

Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of related heterocyclic compounds. researchgate.net The optimization of these parameters is often conducted through systematic screening of different conditions, as illustrated in the table below for a hypothetical optimization of a cross-coupling reaction.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | 78 |

| 4 | Pd-PEPPSI-IPr | - | K₃PO₄ | EtOH/H₂O | 80 | 91 |

This table represents a typical optimization study for a Suzuki cross-coupling reaction.

The careful selection and optimization of each step in the synthetic sequence are vital for the efficient and scalable production of this compound. scielo.br

Catalytic Systems in Halogenation and Formylation

The introduction of bromine and fluorine atoms onto the pyridine ring, as well as the subsequent formylation, often necessitates the use of specific catalytic systems. While direct electrophilic halogenation of pyridine is challenging due to the ring's electron-deficient nature, various strategies have been developed to overcome this. nih.gov These can include the use of pyridine N-oxides to activate the ring towards electrophilic attack or the application of metal-based catalysts. nih.gov

For instance, in related pyridine syntheses, palladium-pyridine complexes have been employed in cross-coupling reactions. biosynce.com The formylation step, which introduces the aldehyde group, can be achieved through various methods, including the use of formylating agents like N,N-dimethylformamide (DMF) in the presence of a strong base such as butyllithium (B86547) at very low temperatures. A patent for the synthesis of the related compound 2-bromo-6-fluorobenzaldehyde describes a process starting from m-fluorobromobenzene and using N,N-dimethylformamide with lithium diisopropylamide or 2,2,6,6-tetramethylpiperidine (B32323) and butyllithium at -78°C. google.com

Solvent Effects and Temperature Control in Synthesis

The choice of solvent and precise temperature control are critical parameters in the synthesis of this compound. The low-temperature conditions, often around -78°C, mentioned in synthetic procedures for similar compounds, are crucial for controlling the reactivity of organolithium reagents and preventing side reactions. google.com The solvent system must be inert to the highly reactive intermediates and capable of dissolving the starting materials. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used in such reactions.

A patented method for producing 2-bromo-6-fluorobenzaldehyde highlights the importance of temperature, with the reaction being carried out at a controlled temperature of 95°C during a Kornblum oxidation step. google.com This indicates that different stages of the synthesis may require vastly different temperature profiles to optimize the yield and purity of the final product.

Yield Enhancement and Purity Considerations in Process Development

Optimizing the yield and ensuring the high purity of this compound are key objectives in process development. One patented method for a similar compound, 2-bromo-6-fluorobenzaldehyde, reports a product purity of ≥99.0% and a conversion rate of 100%. google.com This is achieved through a carefully controlled process involving the bromination of 2-bromo-6-fluorotoluene (B73676) followed by a Kornblum oxidation. google.com Post-reaction workup, including washing with saturated sodium sulfite (B76179) solution, water, and brine, followed by drying and purification via silica (B1680970) gel column chromatography, is essential for isolating a high-purity product. google.com

Alternative Synthetic Approaches

Beyond the direct halogenation and formylation of pyridine, alternative synthetic routes starting from related nicotinic acid or nicotinate (B505614) derivatives are also explored.

Transformations from Related Nicotinic Acid and Nicotinate Derivatives

The synthesis can potentially commence from precursors like 2-bromo-6-fluoronicotinic acid or its esters. These compounds already possess the required bromine and fluorine substituents on the pyridine ring. The conversion of the carboxylic acid or ester functionality to an aldehyde is a standard transformation in organic synthesis. This can be achieved through reduction of the carboxylic acid or its derivative using a suitable reducing agent. For example, the conversion of a carboxylic acid to an aldehyde can be performed via its corresponding acid chloride or by using specific reducing agents that selectively reduce carboxylic acids to aldehydes.

The availability of starting materials such as 2-Bromo-6-fluoronicotinic acid (CAS 1214332-31-6) and 6-Bromo-2-fluoronicotinic acid (CAS 1214345-17-1) provides a direct pathway to the target aldehyde through reduction. echemi.combldpharm.com

Consideration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. researchgate.netresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. For instance, microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for producing pyridine derivatives, often leading to higher yields in shorter reaction times. nih.govacs.org One-pot multicomponent reactions are another green approach that enhances efficiency and reduces waste. nih.govacs.org

In the context of halogenation, the development of methods that avoid harsh reagents and high temperatures is a key goal. While traditional pyridine halogenation often requires severe conditions, newer methods are being explored to make these processes more sustainable. nih.gov The use of recyclable catalysts and solvent-free conditions are also important considerations in the green synthesis of pyridine-containing compounds. researchgate.net

Analytical Techniques for Reaction Monitoring and Product Elucidation

A suite of analytical techniques is employed to monitor the progress of the synthesis and to characterize the final product, this compound.

Table 1: Analytical Techniques for Synthesis of this compound

| Analytical Technique | Purpose | Information Obtained |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Used to track the consumption of starting materials and the formation of the product in real-time. georgiasouthern.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the substituents on the pyridine ring. georgiasouthern.edu |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as the aldehyde (C=O stretch) and the C-Br and C-F bonds. acs.org |

| Mass Spectrometry (MS) | Molecular Weight and Formula Determination | Determines the molecular weight of the compound and helps to confirm its elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Used to determine the purity of the final product and to separate it from any impurities. |

The combination of these techniques ensures the successful synthesis and accurate characterization of this compound, a valuable intermediate in organic synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Fluoronicotinaldehyde

Reactivity of the Aldehyde Group

The aldehyde group is a primary site of reactivity in 2-bromo-6-fluoronicotinaldehyde. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the halogen substituents enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions and Derivative Formation (e.g., imines, acetals)

Nucleophilic addition to the carbonyl group is a fundamental reaction, leading to a variety of important derivatives. masterorganicchemistry.comyoutube.com This process involves the attack of a nucleophile on the carbonyl carbon, which changes the carbon's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org

Imines and Related Derivatives: The reaction with primary amines yields imines (Schiff bases). This condensation is typically reversible and can be driven to completion by removing the water formed.

Acetals and Ketal Protection: In the presence of an acid catalyst, the aldehyde reacts with alcohols to form acetals. libretexts.org This reaction is crucial for protecting the aldehyde group during subsequent synthetic steps that might otherwise react with it. libretexts.org For example, using a diol like ethylene (B1197577) glycol forms a cyclic acetal, which is a robust protecting group that can be removed later by acid-catalyzed hydrolysis. libretexts.org

| Reaction Type | Nucleophile | Product Class | Conditions |

| Imine Formation | Primary Amine (R-NH₂) | Imine | Acid or Base Catalyst |

| Acetal Formation | Alcohol (R-OH) | Acetal | Acid Catalyst |

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 2-bromo-6-fluoronicotinic acid. synquestlabs.com This transformation requires careful selection of the oxidizing agent to avoid side reactions with the halogen substituents. Reagents like potassium permanganate (B83412) (KMnO₄) or sodium chlorite (B76162) (NaClO₂) under Pinnick oxidation conditions are often employed for this purpose. The resulting carboxylic acid is a key intermediate for synthesizing amides, esters, and other derivatives. synquestlabs.com

| Starting Material | Oxidizing Agent | Product |

| This compound | e.g., KMnO₄, NaClO₂ | 2-Bromo-6-fluoronicotinic acid |

Reductions to Alcohol Derivatives and Subsequent Transformations

Reduction of the aldehyde furnishes the corresponding primary alcohol, (2-bromo-6-fluoropyridin-3-yl)methanol. This is commonly achieved with high efficiency using hydride-reducing agents.

Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent is a mild and effective choice. More potent reagents like lithium aluminum hydride (LiAlH₄) can also be used.

The resulting alcohol is a versatile intermediate. Its hydroxyl group can be transformed into a good leaving group (like a tosylate or mesylate) to facilitate nucleophilic substitution, or it can be halogenated to produce a 3-(halomethyl)pyridine derivative.

| Starting Material | Reducing Agent | Product |

| This compound | e.g., NaBH₄, LiAlH₄ | (2-bromo-6-fluoropyridin-3-yl)methanol |

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The halogen atoms on the pyridine ring are susceptible to displacement via nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-deficient nature of the pyridine ring. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (the halide). nih.gov The presence of the electron-withdrawing aldehyde group and the ring nitrogen activates the ring towards this type of reaction.

Differential Reactivity of Bromine versus Fluorine

A key aspect of the reactivity of this compound is the differential reactivity of its two halogen substituents in SNAr reactions. In many cases involving electron-deficient aromatic systems, fluoride (B91410) is a better leaving group than bromide. acs.orgrsc.org This is because the rate-determining step is often the initial nucleophilic attack, which is favored at the most electron-deficient carbon. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack.

Research on related 2-bromo-6-fluoropyridines has shown that nucleophilic substitution often occurs selectively at the fluorine-bearing position. rsc.org This allows for the site-selective synthesis of 6-substituted 2-bromopyridines, which are valuable intermediates in the pharmaceutical and agrochemical industries. rsc.org This selective reactivity provides a powerful tool for the controlled, stepwise functionalization of the pyridine ring. For instance, reacting 2-bromo-6-fluoropyridine (B132718) with various amines has been shown to yield the corresponding 6-amino-2-bromopyridine derivatives with high selectivity. rsc.org

| Position | Halogen | Relative Reactivity in SNAr | Rationale |

| 2 | Bromine | Less Reactive | The C-2 position is less activated towards nucleophilic attack. |

| 6 | Fluorine | More Reactive | The C-6 position is more electron-deficient due to the strong inductive effect of fluorine, making it the preferred site for nucleophilic attack. rsc.org |

Influence of the Pyridine Nitrogen on SNAr Pathways

The pyridine nitrogen atom plays a crucial role in activating the ring towards nucleophilic aromatic substitution (SNAr). Its electron-withdrawing nature significantly reduces the electron density of the aromatic system, thereby facilitating the attack of nucleophiles. This effect is most pronounced at the positions ortho and para to the nitrogen atom (C2 and C4/C6). In the case of this compound, both the bromo and fluoro substituents are located at positions activated by the pyridine nitrogen.

The relative reactivity of the two halogen atoms in SNAr reactions is a key consideration. Generally, in nucleophilic aromatic substitution on heteroaromatic rings, the C-F bond is more readily cleaved than the C-Br bond. This is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The departure of the leaving group is typically not the rate-determining step in SNAr reactions. researchgate.net Therefore, it is anticipated that nucleophilic substitution on this compound would preferentially occur at the C-6 position, displacing the fluorine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyridines, the site-selectivity of these reactions is a critical aspect, often influenced by the nature of the halogen, the catalyst system, and the reaction conditions.

Site-Selectivity and Catalyst Design in Coupling

In palladium-catalyzed cross-coupling reactions of dihalopyridines, oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step that often determines the regioselectivity. The general reactivity order for halogens in oxidative addition is I > Br > Cl > F. Consequently, for this compound, the oxidative addition of a palladium(0) catalyst is expected to occur selectively at the C-Br bond over the much less reactive C-F bond.

Catalyst design, particularly the choice of phosphine (B1218219) ligands, can further influence the selectivity and efficiency of the coupling reaction. Bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition step and stabilize the resulting palladium(II) intermediate. For Suzuki-Miyaura reactions, various palladium precatalysts and ligands have been developed to enhance the coupling of challenging substrates. libretexts.org

Scope and Limitations with this compound as a Substrate

While specific studies on this compound are limited, research on structurally similar compounds, such as 5- and 6-bromo-3-fluoro-2-cyanopyridines in Sonogashira cross-coupling reactions, provides valuable insights. soton.ac.uk These studies demonstrate that the bromo substituent can be selectively coupled with a variety of terminal alkynes in high yields, leaving the fluoro substituent intact. soton.ac.uk This suggests that this compound would be a viable substrate for similar selective cross-coupling reactions.

The following table summarizes representative conditions and yields for the Sonogashira coupling of a related bromofluoropyridine derivative, which can serve as a predictive model for the reactivity of this compound.

| Entry | Alkyne | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 93 | soton.ac.uk |

| 2 | 1-Hexyne | Pd(PPh3)2Cl2/CuI | Et3N | THF | 85 | soton.ac.uk |

| 3 | 3,3-Dimethyl-1-butyne | Pd(PPh3)2Cl2/CuI | Et3N | THF | 90 | soton.ac.uk |

Reaction Pathway Elucidation and Mechanistic Studies

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Transition State Analysis in Key Transformations

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating the transition states of chemical reactions. For SNAr reactions, DFT calculations can help to elucidate the structure and energy of the Meisenheimer intermediate and the corresponding transition states for nucleophilic attack and leaving group departure. Such studies on substituted pyridines have confirmed that the initial addition of the nucleophile is typically the rate-determining step.

In palladium-catalyzed cross-coupling reactions, transition state analysis can provide insights into the factors governing site-selectivity. For dihalopyridines, the energy barrier for the oxidative addition of palladium to the different carbon-halogen bonds can be calculated to predict the preferred reaction site. Kinetic studies on the Suzuki-Miyaura reaction of aryl halides have provided detailed insights into the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. chemrxiv.org

Applications As a Synthetic Building Block for Complex Molecular Architectures

Construction of Substituted Pyridine (B92270) Derivatives

The presence of three distinct functional handles on the pyridine core of 2-Bromo-6-fluoronicotinaldehyde allows for a modular and systematic approach to the synthesis of substituted pyridines. nih.gov Chemists can selectively target the aldehyde, the bromo substituent, or the fluoro substituent to build molecular complexity.

The formyl (aldehyde) group at the C3 position is a versatile functional group that can be readily transformed into a variety of other functionalities. These transformations are fundamental in modifying the electronic properties and steric profile of the molecule, leading to novel pyridine-based scaffolds.

Key transformations of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (2-Bromo-6-fluoronicotinic acid), which can then be converted into esters, amides, or other acid derivatives. synquestlabs.com This introduces a key hydrogen-bond-donating and -accepting group, often sought in medicinal chemistry.

Reduction: Selective reduction of the aldehyde yields the corresponding primary alcohol (2-Bromo-6-fluoropyridin-3-yl)methanol. This alcohol can be further functionalized, for example, through etherification or esterification.

Condensation Reactions: The aldehyde readily participates in condensation reactions with amines to form imines (Schiff bases) or with active methylene (B1212753) compounds in Knoevenagel or similar condensations.

Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) or phosphonate (B1237965) carbanions (Horner-Wadsworth-Emmons reaction) converts the aldehyde into an alkene, allowing for carbon-chain extension.

Table 1: Examples of Aldehyde Group Transformations This is an interactive table. Click on the headers to sort.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

| Aldehyde | KMnO₄ or CrO₃ | Carboxylic Acid | 2-Bromo-6-fluoronicotinic acid synquestlabs.com |

| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol | (2-Bromo-6-fluoropyridin-3-yl)methanol |

| Aldehyde | R-NH₂ | Imine | N-substituted-(2-bromo-6-fluoropyridin-3-yl)methanimine |

| Aldehyde | Ph₃P=CHR | Alkene | 2-Bromo-6-fluoro-3-(alkenyl)pyridine |

| Aldehyde | (EtO)₂P(O)CH₂CO₂Et | α,β-Unsaturated Ester | Ethyl 3-(2-bromo-6-fluoropyridin-3-yl)acrylate |

The two halogen atoms on the pyridine ring exhibit differential reactivity, which is a cornerstone of their synthetic utility. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the C2 position while retaining the fluorine atom for potential subsequent transformations.

Common halogen-directed transformations include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to form carbon-nitrogen bonds, leading to substituted aminopyridines.

Stille Coupling: Reaction with organostannanes to create C-C bonds.

This selective reactivity allows for a stepwise introduction of different groups onto the pyridine scaffold, providing access to a vast array of complex substitution patterns that would be difficult to achieve through other methods. nih.gov

Table 2: Selective Derivatization via Carbon-Bromine Bond Transformations This is an interactive table. Click on the headers to sort.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure (at C2) |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-fluoronicotinaldehyde |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-6-fluoronicotinaldehyde |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Dialkylamino)-6-fluoronicotinaldehyde |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-6-fluoronicotinaldehyde |

Synthesis of Fused Heterocyclic Ring Systems

The strategic placement of the aldehyde and halogen atoms in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, where a new ring is built onto the existing pyridine framework.

Annulation (ring-forming) reactions can be designed to utilize both the aldehyde at C3 and the bromo group at C2. For instance, a Friedländer-type annulation can be employed. In this strategy, the aldehyde first undergoes condensation with a ketone, β-ketoester, or other compound containing an α-methylene group. The resulting intermediate can then undergo an intramolecular cyclization via a nucleophilic attack on the carbon bearing the bromine atom, often facilitated by a palladium or copper catalyst, to form a new six-membered ring fused to the pyridine core, yielding substituted naphthyridine structures.

Beyond simple annulation, this compound serves as a starting point for multi-step sequences to construct complex polycyclic frameworks. rsc.org For example, a Sonogashira coupling at the C2 position can introduce an alkyne substituent bearing a terminal functional group. This new group, in concert with the existing aldehyde, can then participate in an intramolecular cyclization reaction. Such strategies can lead to the formation of diverse and complex fused systems, including pyrido-fused indoles, quinolines, or other elaborate heterocyclic architectures that are of significant interest in medicinal chemistry and materials science. mdpi.com

Role in the Synthesis of Advanced Organic Materials

The electron-deficient nature of the pyridine ring, enhanced by the presence of two electron-withdrawing halogen atoms, makes this compound and its derivatives attractive building blocks for advanced organic materials. After conversion into larger conjugated systems, these units can be incorporated into polymers or small molecules designed for applications in organic electronics.

For example, derivatives of this scaffold could be used in the synthesis of:

Organic Light-Emitting Diodes (OLEDs): The pyridine moiety is a common component in host materials and electron-transport layer (ETL) materials due to its electron-deficient character.

Organic Photovoltaics (OPVs): As components of non-fullerene acceptors or donor polymers, where tuning the electronic energy levels is critical for efficient charge separation.

Liquid Crystals: The rigid, polarizable structure of functionalized pyridine rings can be exploited in the design of liquid crystalline materials. The synthesis of liquid crystal active components from the related compound 2-bromo-6-fluoronaphthalene (B1267477) has been reported. google.com

The ability to selectively functionalize the molecule at three different positions allows for fine-tuning of the resulting material's electronic properties, such as the HOMO/LUMO energy levels, as well as its physical properties, like solubility and morphology.

Precursor for Optoelectronic Materials (e.g., OLEDs, OPVs)

The pyridine ring is a common structural motif in materials designed for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electron-deficient nature of the pyridine ring can be beneficial for creating materials with specific electronic properties, such as hole-transporting or electron-transporting layers in these devices.

While specific research detailing the direct use of this compound in OLED or OPV device fabrication is limited, its potential lies in its ability to undergo cross-coupling reactions. The bromine atom is particularly susceptible to reactions like the Suzuki, Stille, or Buchwald-Hartwig amination couplings. These reactions allow for the attachment of various aromatic or heteroaromatic groups, leading to the formation of larger conjugated systems. Such extended π-conjugated molecules are fundamental to the functioning of organic electronic devices.

For instance, the aldehyde group can be used in condensation reactions to form imines or can be oxidized to a carboxylic acid, providing another handle for further functionalization or for tuning the electronic properties of the final molecule. The fluorine atom can also influence the electronic properties and stability of the resulting materials.

Building Block for Functional Polymers and Dendrimers

The multifunctional nature of this compound also makes it a candidate for the synthesis of functional polymers and dendrimers. The aldehyde group can be utilized in polymerization reactions, such as condensation polymerization with appropriate co-monomers, to create polymer chains with pyridine units incorporated into the backbone.

Dendrimers, which are highly branched, tree-like molecules, can also be constructed using this building block. The aldehyde function could serve as a reactive point on the periphery of a dendrimer, or the pyridine unit itself could be part of the core or branching units. The bromine and fluorine atoms offer sites for further modification, allowing for the creation of dendrimers with tailored properties for applications in areas like drug delivery, catalysis, or materials science.

Development of Novel Synthetic Reagents and Methodologies

Beyond its role as a direct precursor to materials, this compound is instrumental in the development of new synthetic tools.

Ligand Synthesis for Catalysis

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a wide range of metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

This compound can be a starting point for the synthesis of novel bidentate or polydentate ligands. For example, the aldehyde group can be converted to other functional groups, such as an oxime or a hydrazine, which can then participate in further reactions to build more complex ligand scaffolds. The bromine atom can be replaced through cross-coupling reactions to introduce other coordinating groups, leading to the formation of ligands like bipyridines. These tailored ligands can then be used to create new catalysts for a variety of organic transformations. Research into the synthesis of bipyridine ligands from similar bromo-substituted pyridines is a well-established field. bldpharm.com

Component for New Catalytic Systems

The development of new catalytic systems often relies on the availability of novel ligands that can stabilize metal centers and promote specific catalytic activities. By providing a route to new pyridine-based ligands, this compound indirectly contributes to the advancement of catalysis. The electronic properties imparted by the fluorine and bromine atoms can influence the reactivity of the metal center in a catalytic complex, potentially leading to catalysts with enhanced activity, selectivity, or stability. While direct studies on catalytic systems derived from this specific aldehyde are not prominent, the foundational role of substituted pyridines in catalysis is extensively documented.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While general principles of computational chemistry provide a framework for understanding its potential properties, specific research findings detailing its electronic structure, reactivity, and conformational analysis are not presently available in published studies.

Computational chemistry is a powerful tool for predicting the behavior of molecules. Techniques such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are commonly used to gain insights into reaction mechanisms, stability, and electronic properties. nih.govnih.govrsc.org Similarly, Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.netwolfram.comnih.gov

However, the application of these methods to this compound has not been documented in the accessible scientific literature. Searches for dedicated studies on this specific molecule did not yield any papers presenting the necessary data for a detailed analysis as requested. Existing research on similar halogenated and fluorinated organic compounds, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482) and 5-Bromo-2-Hydroxybenzaldehyde, demonstrates the utility of these computational methods. nih.govresearchgate.net For instance, studies on related molecules have successfully used DFT to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Without specific research, any detailed discussion of the electronic structure, molecular orbitals, or reaction pathways of this compound would be purely speculative. The generation of data tables for HOMO-LUMO energies, Mulliken charges, or potential energy surfaces requires dedicated computational studies that have not yet been performed or published for this particular compound.

Therefore, while the theoretical framework for such an investigation is well-established, the absence of specific research on this compound prevents a scientifically rigorous and data-driven analysis as outlined in the initial request. Further experimental and computational research is needed to elucidate the specific chemical and physical properties of this molecule.

Computational and Theoretical Investigations of 2 Bromo 6 Fluoronicotinaldehyde and Its Reactivity

Conformational Analysis and Intramolecular Interactions

Influence of Halogen and Aldehyde Substituents on Molecular Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the most stable conformation. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

The presence of the aldehyde group (-CHO) introduces a planar moiety. The orientation of the aldehyde group relative to the pyridine (B92270) ring is a key conformational feature. Due to steric hindrance from the adjacent bromine atom, the aldehyde group is likely to be twisted out of the plane of the pyridine ring to some extent. The exact dihedral angle would be a balance between steric repulsion and the electronic desire for conjugation.

The fluorine and bromine substituents also influence the geometry of the pyridine ring itself. The strong electronegativity of fluorine can lead to a shortening of the C-F bond and can affect the adjacent C-C and C-N bond lengths within the ring. The larger bromine atom will have a more significant steric impact.

Table 1: Predicted Geometrical Parameters for 2-Bromo-6-fluoronicotinaldehyde (Illustrative)

| Parameter | Predicted Value (DFT) |

| C2-Br Bond Length | ~1.88 Å |

| C6-F Bond Length | ~1.35 Å |

| C3-C(aldehyde) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.21 Å |

| C2-N1-C6 Bond Angle | ~117° |

| C2-C3-C(aldehyde) Bond Angle | ~122° |

| N1-C2-Br Bond Angle | ~115° |

| N1-C6-F Bond Angle | ~118° |

| C2-C3-C4-C5 Dihedral Angle | ~0° (near planar ring) |

| N1-C2-C3-C(aldehyde) Dihedral Angle | ~15-30° (twisted) |

Note: These values are illustrative and based on typical bond lengths and angles for similar substituted pyridines. Precise values would require specific quantum chemical calculations.

Analysis of Non-Covalent Interactions (e.g., halogen bonding, C-H···O interactions)

Non-covalent interactions are critical in determining the supramolecular chemistry of this compound, influencing its crystal packing and its interactions with other molecules. nih.govfrontiersin.org

Halogen Bonding:

A key non-covalent interaction involving this molecule is the halogen bond. nih.gov The bromine atom, being a halogen, can act as a halogen bond donor. This occurs because the electron density around the covalently bonded bromine is not uniform, leading to a region of positive electrostatic potential (a "σ-hole") on the outermost portion of the bromine atom, along the extension of the C-Br bond. acs.org This positive region can interact favorably with a Lewis base (an electron donor), such as a nitrogen atom, an oxygen atom, or a π-system of another molecule. The fluorine atom on the pyridine ring, being highly electronegative, enhances the electrophilic character of the σ-hole on the bromine atom, thereby strengthening its potential for halogen bonding. nsf.gov

C-H···O Interactions:

Intramolecular and intermolecular hydrogen bonds of the C-H···O type are also expected. The aldehyde oxygen is a potential hydrogen bond acceptor. Intermolecularly, C-H bonds from adjacent molecules can interact with the aldehyde oxygen, influencing the crystal packing. Intramolecularly, a weak C-H···O interaction might occur between the aldehyde oxygen and the C4-H or C5-H of the pyridine ring, which would further influence the conformation of the aldehyde group.

Other Interactions:

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine, bromine, and oxygen atoms, leading to dipole-dipole interactions in the solid state.

The nature and strength of these non-covalent interactions can be computationally analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which help to visualize and quantify these weak interactions. nih.govresearchgate.net

Table 2: Predicted Non-Covalent Interaction Parameters (Illustrative)

| Interaction Type | Donor | Acceptor | Predicted Distance | Predicted Energy |

| Halogen Bond | C2-Br | :Nu (Lewis Base) | ~2.8 - 3.2 Å | ~2 - 5 kcal/mol |

| Hydrogen Bond | C-H | :O =C(aldehyde) | ~2.2 - 2.6 Å | ~0.5 - 2 kcal/mol |

| π-π Stacking | Pyridine Ring | Aromatic Ring | ~3.4 - 3.8 Å | ~1 - 3 kcal/mol |

Note: These values are illustrative and depend on the specific interacting partners and their orientation. The energies represent typical ranges for these types of non-covalent interactions.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

For this compound, MD simulations could:

Explore Conformational Space: Reveal the accessible orientations of the aldehyde group and the flexibility of the pyridine ring. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.

Simulate Solvation: Show how solvent molecules arrange around the solute and influence its conformation and reactivity.

Model Crystal Packing: Simulate the formation of a crystal lattice and predict the most stable packing arrangement based on the optimization of non-covalent interactions.

Study Binding Dynamics: If a biological target is known, MD simulations can be used to model the process of the molecule binding to the active site, revealing the key interactions and the dynamics of the complex.

The parameters for such simulations (the "force field") would be derived from the quantum chemical calculations described earlier to ensure an accurate representation of the molecule's properties.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered and Highly Efficient Synthetic Routes

The development of novel and efficient synthetic pathways to 2-Bromo-6-fluoronicotinaldehyde is a primary area of future research. Current synthetic strategies, while functional, may be amenable to significant improvement in terms of yield, scalability, and sustainability. Future investigations are anticipated to focus on:

Novel Cyclization Strategies: Exploring multicomponent reactions, such as variations of the Hantzsch or Bohlmann-Rahtz pyridine (B92270) syntheses, could provide direct access to the substituted pyridine core from acyclic precursors. wikipedia.org The development of one-pot procedures from simple starting materials would represent a significant advancement.

Late-Stage Functionalization: Research into the direct and selective introduction of the bromo, fluoro, and aldehyde functionalities onto a pre-formed pyridine ring is a promising avenue. This could involve the development of novel regioselective C-H activation and functionalization methodologies.

Biocatalytic Approaches: The use of enzymes to catalyze the synthesis of this compound could offer a green and highly selective alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Cyclization | Atom economy, reduced step count | Catalyst development, reaction optimization |

| Late-Stage Functionalization | Access to diverse analogues | Regioselective C-H activation |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |

Development of Highly Selective and Sustainable Catalytic Transformations

The bromo and fluoro substituents on the pyridine ring of this compound offer distinct opportunities for catalytic transformations. Future research is expected to concentrate on leveraging these reactive sites for the synthesis of more complex molecules.

The bromine atom, in particular, is an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. nbinno.comnbinno.com The development of highly active and selective catalyst systems will be crucial for efficiently coupling this compound with a wide range of boronic acids, organostannanes, and alkenes. nih.gov This will enable the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the development of sustainable catalytic methods, such as those utilizing earth-abundant metal catalysts or photocatalysis, will be a key focus. These approaches aim to reduce the environmental impact and cost associated with precious metal catalysis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. beilstein-journals.org The integration of the synthesis and subsequent transformations of this compound into flow chemistry platforms is a significant emerging opportunity.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov Moreover, the integration of in-line purification and analysis techniques can facilitate the development of fully automated synthesis platforms. This would allow for the rapid and efficient production of this compound and its derivatives, accelerating drug discovery and materials development programs.

| Flow Chemistry Advantage | Impact on this compound Chemistry |

| Enhanced Safety | Handling of potentially hazardous reagents and intermediates |

| Improved Scalability | Seamless transition from laboratory to production scale |

| Increased Reproducibility | Precise control over reaction conditions |

| Automation Potential | High-throughput synthesis and optimization |

Expansion of Applications in Diverse Chemical Disciplines and Materials Science

The unique electronic and steric properties imparted by the bromo and fluoro substituents, combined with the reactive aldehyde group, make this compound a valuable building block for various applications.

In medicinal chemistry , this compound can serve as a scaffold for the synthesis of novel bioactive molecules. The pyridine core is a common motif in many pharmaceuticals, and the ability to functionalize the ring at multiple positions allows for the fine-tuning of pharmacological properties. nih.gov For instance, it could be a precursor for the synthesis of kinase inhibitors or other targeted therapies. nbinno.comnbinno.com

In materials science , this compound can be utilized in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the fluorinated pyridine unit can influence the electronic properties and molecular packing of these materials, leading to improved device performance. ossila.com

Theoretical Advancements in Predicting Reactivity and Designing Novel Derivatives

Computational chemistry and theoretical modeling are expected to play an increasingly important role in guiding future research on this compound. Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Reactivity: Elucidate the reactivity of the different functional groups and predict the regioselectivity of various reactions.

Design Novel Derivatives: In silico design of new derivatives with desired electronic and steric properties for specific applications.

Elucidate Reaction Mechanisms: Gain a deeper understanding of the mechanisms of synthetic and catalytic reactions involving this compound.

These theoretical insights will be invaluable for accelerating the discovery of new reactions and applications for this compound, reducing the need for extensive empirical screening.

Q & A

Q. What are the primary synthetic routes for 2-bromo-6-fluoronicotinaldehyde, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via halogenation and formylation of pyridine derivatives. A common approach involves:

- Step 1 : Fluorination of 2-bromonicotinaldehyde using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Step 2 : Optimization of regioselectivity via temperature control (e.g., 0–5°C minimizes side reactions).

- Step 3 : Purification via column chromatography (hexane/ethyl acetate gradient) to isolate the aldehyde .

Q. Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-fluorination |

| Solvent | DCM or THF | Enhances solubility |

| Catalyst | Pd(OAc)₂ (for coupling) | Improves cross-coupling efficiency |

Data Contradiction Note : Reported yields vary (45–78%) due to competing bromine migration under acidic conditions .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine coupling splits adjacent aromatic protons (e.g., H-5 shows doublet splitting, J = 8–10 Hz) .

- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm. Fluorine-induced deshielding shifts C-6 to δ 155–160 ppm .

- IR : A strong C=O stretch at 1680–1710 cm⁻¹ and C-F stretch at 1100–1250 cm⁻¹ confirm functionality .

Q. Common Pitfalls :

- Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., HSQC) for resolution .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed for drug discovery applications?

Methodological Answer : Regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) is influenced by:

Q. Case Study :

| Reaction | Conditions | Selectivity (C-2:C-6) | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 8:1 | 68% |

| Buchwald-Hartwig | Xantphos, Pd₂(dba)₃ | 12:1 | 72% |

Contradiction Analysis : Conflicting reports on C-6 reactivity may stem from residual moisture activating fluorine substitution .

Q. What strategies mitigate instability of this compound during storage and reactions?

Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation .

- In Situ Generation : Use stabilized precursors (e.g., acetals) during multi-step syntheses .

- Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to suppress radical-mediated decomposition .

Q. Stability Data :

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| Ambient Light | 3–5 | Carboxylic acid |

| Dark, –20°C | >30 | None detected |

Q. How does this compound serve as a precursor in heterocyclic drug synthesis?

Methodological Answer : The compound is a key intermediate for:

Q. Synthetic Pathway Example :

Suzuki Coupling : Attach aryl groups at C-2.

Aldehyde Functionalization : Convert to oximes or hydrazones for bioactivity screening.

Q. What analytical methods resolve contradictions in reported reaction mechanisms for bromine-fluorine exchange?

Methodological Answer : Discrepancies in halogen exchange pathways (e.g., SNAr vs. radical mechanisms) can be clarified using:

Q. Case Study :

Q. How can computational chemistry predict reactivity trends for this compound in novel reactions?

Methodological Answer :

Q. Computational Data :

| Parameter | C-2 Reactivity | C-6 Reactivity |

|---|---|---|

| Fukui Index (f⁻) | 0.12 | 0.08 |

| LUMO Energy (eV) | –1.5 | –1.2 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

Q. Toxicity Data :

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg |

| Skin Irritation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.